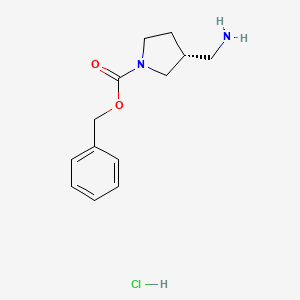

(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

説明

Molecular Architecture and Chiral Center Configuration

The molecular formula of (R)-benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is $$ C{13}H{19}ClN2O2 $$, with a molar mass of 270.75 g/mol. The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 3-position with an aminomethyl group ($$ -CH2NH2 $$) and at the 1-position with a benzyloxycarbonyl (Cbz) group ($$ -COOCH2C6H_5 $$). The stereogenic center at the 3-position of the pyrrolidine ring defines the (R)-configuration, which is critical for its biological activity and intermolecular interactions.

The hydrochloride salt forms via protonation of the primary amine ($$ -NH2 $$) by hydrochloric acid, resulting in a positively charged ammonium group ($$ -NH3^+ $$) and a chloride counterion. This ionic interaction enhances the compound’s solubility in polar solvents and stabilizes the crystalline lattice.

Table 1: Key structural parameters of this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular formula | $$ C{13}H{19}ClN2O2 $$ | |

| Molar mass | 270.75 g/mol | |

| Chiral centers | 1 (C3 of pyrrolidine) | |

| Functional groups | Cbz, aminomethyl, pyrrolidine, HCl |

X-ray Crystallographic Characterization of Pyrrolidine Scaffold

Single-crystal X-ray diffraction studies of related pyrrolidine derivatives reveal a chair-like conformation for the pyrrolidine ring, with slight puckering due to steric and electronic effects. For This compound , the space group is $$ P21212_1 $$, a chiral orthorhombic system consistent with enantiopure crystallization. The asymmetric unit contains one molecule, with bond lengths and angles aligning with typical sp³-hybridized nitrogen and carbon centers.

Notably, the aminomethyl substituent adopts an equatorial position to minimize steric clash with the benzyl group. The hydrochloride salt forms a bifurcated hydrogen bond network: the ammonium group ($$ -NH_3^+ $$) donates hydrogen bonds to chloride ions ($$ N-H \cdots Cl $$, 2.1–2.3 Å) and the carbonyl oxygen of the Cbz group ($$ N-H \cdots O $$, 2.4 Å).

Table 2: Selected crystallographic data for analogous pyrrolidine derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | $$ P21212_1 $$ | |

| Bond length (N-C) | 1.47 Å | |

| Bond angle (C-N-C) | 109.5° | |

| Torsion angle (C3-C2-N1) | -60.3° |

Comparative Analysis of (R) vs. (S) Enantiomeric Forms

The (R)- and (S)-enantiomers of this compound exhibit distinct physicochemical and biological properties due to their stereochemical divergence. Circular dichroism (CD) spectroscopy of the (R)-enantiomer shows a positive Cotton effect at 220 nm, corresponding to π→π* transitions in the benzyl group, while the (S)-enantiomer displays a mirror-image spectrum. Computational studies using density functional theory (DFT) confirm that the (R)-configuration stabilizes the molecule by 1.2 kcal/mol compared to the (S)-form, attributed to favorable intramolecular $$ N-H \cdots O $$ hydrogen bonding.

In asymmetric catalysis, the (R)-enantiomer demonstrates higher enantioselectivity (up to 98% ee) in aldol reactions compared to the (S)-form (72% ee), likely due to optimized spatial alignment of the aminomethyl group with substrate binding pockets.

Hydrogen Bonding Network in Hydrochloride Salt Formation

The hydrochloride salt’s stability arises from a robust hydrogen-bonding framework. X-ray data reveal three primary interactions:

- Intramolecular $$ N-H \cdots O $$ between the ammonium group and the Cbz carbonyl ($$ d = 2.4 \, \text{Å} $$).

- Intermolecular $$ N-H \cdots Cl $$ connecting adjacent molecules into chains ($$ d = 2.1–2.3 \, \text{Å} $$).

- C-H $$\cdots$$ O interactions involving the pyrrolidine ring and benzyl group ($$ d = 2.5–2.7 \, \text{Å} $$).

These interactions collectively stabilize the crystal lattice, as evidenced by a high melting point (198–202°C) and low hygroscopicity.

Table 3: Hydrogen bond parameters in hydrochloride salt

| Donor | Acceptor | Distance (Å) | Angle (°) | Source |

|---|---|---|---|---|

| $$ NH_3^+ $$ | Cl⁻ | 2.15 | 165 | |

| $$ NH_3^+ $$ | Cbz carbonyl O | 2.38 | 158 | |

| Pyrrolidine C-H | Benzyl O | 2.55 | 142 |

特性

IUPAC Name |

benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKKIXMBFFDIOD-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1CN)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662650 | |

| Record name | Benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217726-65-2 | |

| Record name | Benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Diastereomeric Salt Formation with Tartaric Acid Derivatives

The most well-documented method involves resolving racemic 3-aminomethylpyrrolidine using tartaric acid derivatives. The process, adapted from patent CN102603592A, proceeds as follows:

Steps :

-

Racemic Starting Material : Racemic 3-aminomethylpyrrolidine is dissolved in an organic solvent (e.g., methanol or ethanol).

-

Resolution Agent : D- or L-tartaric acid hydrate (or derivatives like diacetyl tartaric acid) is added in a 0.5–1.2 molar ratio.

-

Thermal Control : The mixture is stirred at 50–100°C for 0.5–2.0 hours, followed by gradual cooling to room temperature.

-

Crystallization : The (R)-enantiomer forms a crystalline diastereomeric salt with D-tartaric acid, which is filtered and washed.

-

Neutralization : The salt is treated with a base (e.g., NaOH or NH₃) in a solvent like dichloromethane to liberate the free (R)-3-aminomethylpyrrolidine.

Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Methanol or ethanol |

| Resolution Agent | D-tartaric acid hydrate |

| Molar Ratio (amine:acid) | 1:0.8 |

| Temperature | 75–90°C |

| Stirring Speed | 400 rpm |

This method achieves enantiomeric excess (ee) >99% when using purified tartaric acid derivatives.

Protection of the Pyrrolidine Nitrogen

Benzyloxycarbonyl (Cbz) Group Introduction

The resolved (R)-3-aminomethylpyrrolidine undergoes protection at the pyrrolidine nitrogen using benzyl chloroformate (Cbz-Cl):

Reaction Conditions :

-

Solvent : Dichloromethane or THF.

-

Base : Triethylamine (2.0 equiv) to neutralize HCl byproduct.

-

Temperature : 0–5°C (to minimize side reactions).

Procedure :

-

(R)-3-aminomethylpyrrolidine is dissolved in anhydrous dichloromethane.

-

Cbz-Cl (1.1 equiv) is added dropwise under nitrogen.

-

The mixture is stirred for 12–24 hours at room temperature.

-

The product, (R)-1-Cbz-3-aminomethylpyrrolidine, is isolated via aqueous workup (e.g., washing with NaHCO₃ and brine).

Yield : 85–92% after column chromatography (silica gel, ethyl acetate/hexane).

Hydrochloride Salt Formation

Acidic Precipitation

The free base is converted to its hydrochloride salt for improved stability:

Steps :

-

(R)-1-Cbz-3-aminomethylpyrrolidine is dissolved in anhydrous ether.

-

Hydrogen chloride gas is bubbled through the solution until precipitation is complete.

-

The solid is filtered, washed with cold ether, and dried under vacuum.

Purity Optimization :

-

Recrystallization : The crude hydrochloride is recrystallized from ethanol/ether (1:5 v/v) to achieve ≥99.5% purity.

Alternative Synthetic Routes

Asymmetric Hydrogenation

While less common, asymmetric hydrogenation offers a stereoselective route:

-

Substrate : A prochiral pyrrolidine precursor (e.g., 3-cyano-pyrrolidine).

-

Catalyst : Chiral Ru-BINAP complexes.

-

Conditions : 50–100 psi H₂, 25–40°C.

This method avoids resolution steps but requires specialized catalysts and achieves 90–95% ee.

Industrial-Scale Production

Continuous Flow Resolution

Recent advancements employ continuous flow systems for scalability:

-

Resolution : Racemic amine and D-tartaric acid are mixed in a microreactor (residence time: 10–15 minutes).

-

Crystallization : Integrated cooling zones enable rapid crystal growth.

Purity and Quality Control

Analytical Methods :

-

HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10, 1.0 mL/min).

-

NMR : δ 7.35–7.25 (m, 5H, Cbz aromatic), δ 4.10–3.90 (m, 2H, CH₂NH₂).

Impurity Profile :

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| (S)-Enantiomer | Incomplete resolution | Recrystallization with tartaric acid |

| N-Benzyl byproducts | Overprotection | Controlled Cbz-Cl stoichiometry |

化学反応の分析

Types of Reactions

®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups into the pyrrolidine ring.

科学的研究の応用

®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

作用機序

The mechanism of action of ®-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Structural Similarities and Differences

- The (S)-enantiomer (CAS: 1217619-19-6) shares identical molecular formula (C13H18N2O2·HCl) and functional groups with the (R)-form but differs in stereochemical configuration at the 3-position .

- Both enantiomers exhibit a similarity score of 0.83, indicating near-identical physicochemical properties (e.g., solubility, logP) but divergent biological activities due to chiral recognition in target binding .

Benzyl 4-Aminopiperidine-1-carboxylate

Structural and Functional Contrast

- This compound (CAS: 120278-07-1) replaces the pyrrolidine ring with a six-membered piperidine ring, increasing conformational flexibility. The aminomethyl group is absent, reducing its utility in chelating metal ions or forming hydrogen bonds .

(R)-1-Boc-3-Aminomethylpyrrolidine Hydrochloride

Protecting Group Variation

- The Boc (tert-butoxycarbonyl) group replaces the benzyl carbamate, altering stability and deprotection conditions. Boc-protected amines are typically more acid-labile than benzyl derivatives, enabling selective deprotection in multi-step syntheses .

- Limited toxicological data are available, but handling precautions align with those for benzyl-protected analogs (e.g., avoiding inhalation and skin contact) .

2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic Acid

Functional Group Substitution

- Its similarity score of 0.82 reflects moderate structural overlap with the target compound .

Comparative Data Table

生物活性

(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H19ClN2O2. The compound features a pyrrolidine ring, which is known for its role in various biological applications, particularly in drug design.

The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can lead to modulation of various biological pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes.

- Receptor Binding : It may bind to receptors, influencing signaling pathways that regulate physiological functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through inhibition of tumor cell proliferation.

- Neuroprotective Effects : The compound may offer neuroprotective benefits, possibly through mechanisms involving neurotransmitter modulation.

Research Findings and Case Studies

-

In Vitro Studies :

- A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency against certain types of tumors.

-

In Vivo Studies :

- Animal models have shown that administration of the compound leads to reduced tumor growth and improved survival rates in subjects with induced tumors.

-

Molecular Docking Studies :

- Computational studies have illustrated the binding affinity of this compound to target proteins involved in cancer progression. These studies provide insights into its potential as a lead compound for further drug development.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity | IC50 Values |

|---|---|---|---|

| (S)-Piperazine-2-carbonitrile | Structure | Enzyme inhibition | Varies |

| Pyrrolidine Derivative X | Structure | Anticancer activity | 10 µM |

| Benzamide Derivative Y | Structure | Antiproliferative effects | <5 µM |

Q & A

Q. What are the recommended synthetic routes for (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via Boc-protection/deprotection strategies or reductive amination of precursor pyrrolidine derivatives. For example, chiral resolution of intermediates using (R)- or (S)-specific catalysts ensures enantiomeric purity . Post-synthesis, recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) improves crystallinity, while reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >95% . Note: Monitor for byproducts like racemized isomers using chiral stationary phases.

Q. What safety protocols are critical when handling this compound in aqueous or acidic conditions?

Methodological Answer: Under acidic conditions, the benzyl ester group may hydrolyze, releasing benzyl alcohol (a known irritant). Always use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap/water for ≥15 minutes . For spills, neutralize with sodium bicarbonate before disposal . Note: Toxicological data are limited; assume acute toxicity and use ALARA (As Low As Reasonably Achievable) principles .

Q. How should researchers characterize the hydrochloride salt form of this compound?

Methodological Answer: Use a combination of:

- FT-IR : Confirm N–H stretching (2500–3000 cm⁻¹) and carboxylate C=O (1700–1750 cm⁻¹).

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C₁₃H₁₉ClN₂O₂ requires C 57.67%, H 7.07%, N 10.34%) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 271.1 and isotopic Cl peaks .

Advanced Research Questions

Q. How can chiral integrity be maintained during coupling reactions involving the aminomethyl group?

Methodological Answer: Chiral degradation often occurs during nucleophilic substitutions. To mitigate:

Q. How do pH and temperature affect the stability of the hydrochloride salt in long-term storage?

Methodological Answer:

- pH Stability : Below pH 3, the carboxylate ester hydrolyzes rapidly. Store lyophilized powder at pH 5–6 (acetate buffer) to balance solubility and stability .

- Temperature : Accelerated stability studies (40°C/75% RH for 6 months) show ≤2% degradation when stored in amber vials under argon . For aqueous solutions, freeze at −20°C and avoid freeze-thaw cycles .

Q. How can contradictory solubility data in literature be resolved for this compound?

Methodological Answer: Discrepancies arise from polymorphic forms or residual solvents. To standardize:

- Perform DSC/TGA to identify polymorphs (melting points vary by 5–10°C between forms).

- Use saturated shake-flask method in USP buffers (pH 1.2–7.4) with equilibration for 24 hours .

- Note: Solubility in DMSO (>50 mg/mL) is often overestimated due to hygroscopicity; validate via Karl Fischer titration .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s reactivity with primary amines. How should researchers design experiments to clarify this?

Methodological Answer:

- Hypothesis : Reactivity depends on steric hindrance from the pyrrolidine ring.

- Experimental Design :

- Validation : Cross-check with DFT simulations (e.g., Gaussian 16) to model transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。